methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate: is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a methyloxetane ring and a hydroxyacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate typically begins with commercially available starting materials such as 3-methyloxetan-3-ylmethanol and methyl bromoacetate.
Reaction Conditions: The reaction involves the esterification of 3-methyloxetan-3-ylmethanol with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate can undergo oxidation reactions to form corresponding oxetane derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed:
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with a reduced ester group.
Substitution: Compounds with new functional groups replacing the ester group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting metabolic disorders and infectious diseases.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetate group can undergo enzymatic hydrolysis to release active metabolites, which then participate in various biochemical pathways. The methyloxetane ring provides structural stability and influences the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(3-hydroxyoxetan-3-yl)acetate: This compound has a similar structure but with an additional hydroxy group on the oxetane ring.
Ethyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate: Similar to the target compound but with an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-2-(3-ethyloxetan-3-yl)acetate: This compound has an ethyl group on the oxetane ring instead of a methyl group.
Uniqueness: Methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
2228457-50-7 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(3-methyloxetan-3-yl)acetate |
InChI |
InChI=1S/C7H12O4/c1-7(3-11-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
FXCHZKFMLHCPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C(C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
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